
N-Acetyl-L-methionyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-methionyl chloride is a derivative of the amino acid L-methionine, where the amine hydrogen is substituted by an acetyl group and the carboxyl group is converted to an acyl chloride
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionyl chloride can be synthesized through the reaction of N-Acetyl-L-methionine with thionyl chloride (SOCl₂). The reaction typically involves the following steps:
- Dissolving N-Acetyl-L-methionine in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound as a crude product.
- Purifying the crude product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-Acetyl-L-methionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Acetyl-L-methionine and hydrochloric acid.
Oxidation and Reduction: The sulfur atom in the methionine moiety can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can convert these oxidized forms back to the thioether.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the initial synthesis of this compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
N-Acetyl-L-methionine: Formed from hydrolysis.
科学研究应用
N-Acetyl-L-methionyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: Studied for its role in protein modification and regulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of N-Acetyl-L-methionyl chloride involves its interaction with various molecular targets and pathways:
Protein Modification: The acyl chloride group can react with amino groups in proteins, leading to the formation of stable amide bonds and modification of protein function.
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues, thereby altering enzyme activity.
Cell Signaling: The modification of proteins by this compound can affect cell signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
N-Acetyl-L-methionine: The parent compound, which lacks the acyl chloride group.
Methionine: The amino acid from which N-Acetyl-L-methionine is derived.
N-Acetyl-D-methionine: The enantiomer of N-Acetyl-L-methionine.
Uniqueness
N-Acetyl-L-methionyl chloride is unique due to the presence of the acyl chloride group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with its parent compound or other similar compounds.
属性
CAS 编号 |
656811-90-4 |
|---|---|
分子式 |
C7H12ClNO2S |
分子量 |
209.69 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-4-methylsulfanylbutanoyl chloride |
InChI |
InChI=1S/C7H12ClNO2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI 键 |
LPAGFGRGXMLZCT-LURJTMIESA-N |
手性 SMILES |
CC(=O)N[C@@H](CCSC)C(=O)Cl |
规范 SMILES |
CC(=O)NC(CCSC)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


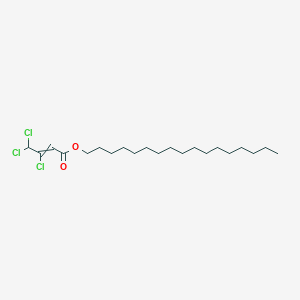
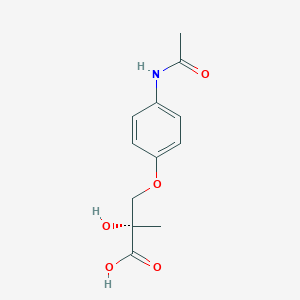
![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
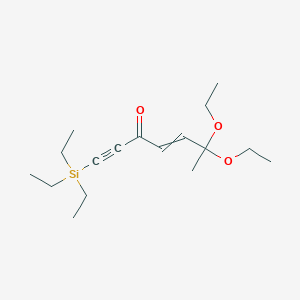
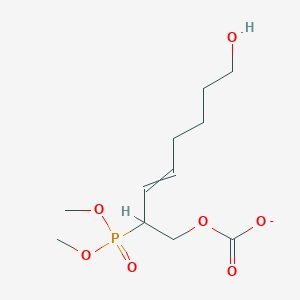
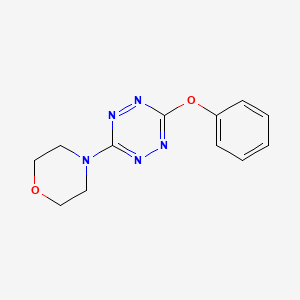

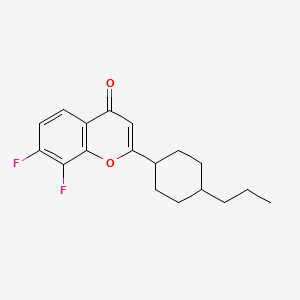
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
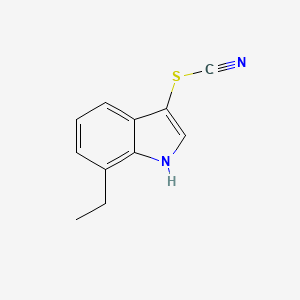
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)

![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
